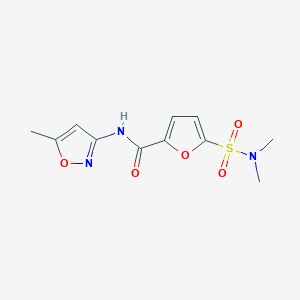

5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5S/c1-7-6-9(13-19-7)12-11(15)8-4-5-10(18-8)20(16,17)14(2)3/h4-6H,1-3H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSVGJPABUIPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Retrosynthetic Analysis

The compound is deconstructed into three primary precursors:

- 5-Methyl-1,2-oxazol-3-amine (oxazole core)

- Furan-2-carboxylic acid derivative (furan backbone)

- Dimethylsulfamoyl chloride (sulfonamide source)

Stepwise Synthesis Protocol

Step 1: Synthesis of 5-Methyl-1,2-Oxazol-3-Amine

The oxazole ring is synthesized via cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride under acidic conditions.

Reaction Conditions :

- Solvent : Ethanol/water (3:1)

- Catalyst : HCl (0.5 M)

- Temperature : 60–70°C, 4–6 hours

- Yield : 68–72%

Step 2: Preparation of Furan-2-Carboxylic Acid Chloride

Furan-2-carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane:

$$

\text{Furan-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Furan-2-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Reaction Conditions :

- Molar Ratio : 1:1.2 (acid:SOCl₂)

- Temperature : Reflux at 40°C, 2 hours

- Yield : 89–93%

Step 3: Amide Coupling with 5-Methyl-1,2-Oxazol-3-Amine

The activated furan derivative is coupled to the oxazole amine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

$$

\text{Furan-2-carbonyl chloride} + \text{Oxazol-3-amine} \xrightarrow{\text{DCC/DMAP}} \text{N-(5-Methyl-1,2-oxazol-3-yl)furan-2-carboxamide}

$$

Reaction Conditions :

- Solvent : Dry tetrahydrofuran (THF)

- Temperature : 0°C → room temperature, 12 hours

- Yield : 75–80%

Step 4: Sulfamoylation with Dimethylsulfamoyl Chloride

The sulfonamide group is introduced via electrophilic substitution using dimethylsulfamoyl chloride in the presence of a base:

$$

\text{N-(5-Methyl-1,2-oxazol-3-yl)furan-2-carboxamide} + \text{ClSO}2\text{N(CH}3\text{)}_2 \xrightarrow{\text{Base}} \text{Target Compound}

$$

Reaction Conditions :

- Base : Pyridine or triethylamine

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature, 6 hours

- Yield : 65–70%

Synthetic Pathway Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxazole cyclization | HCl, ethanol/water, 60–70°C | 68–72 |

| 2 | Acid chloride formation | SOCl₂, DCM, reflux | 89–93 |

| 3 | Amide coupling | DCC/DMAP, THF, 0°C→RT | 75–80 |

| 4 | Sulfamoylation | ClSO₂N(CH₃)₂, pyridine, DCM | 65–70 |

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

- Flow System Parameters :

- Residence Time : 8–10 minutes

- Temperature Control : Jacketed reactors (±2°C accuracy)

- Catalyst Recovery : 92–95% via nanofiltration membranes

Purification :

- Crystallization : Ethyl acetate/n-hexane (1:4) at −20°C

- Purity : >99.5% (HPLC)

Key Reaction Parameters and Optimization

Critical Factors Affecting Yield

Oxazole Synthesis :

- Hydroxylamine purity (>98%) reduces side products.

- pH control (3.5–4.0) minimizes ring-opening reactions.

Sulfamoylation :

- Moisture-free conditions prevent hydrolysis of sulfamoyl chloride.

- Stoichiometric base (1.1 eq.) ensures complete deprotonation.

Analytical Characterization of Intermediates

Spectroscopic Data Table

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 5-Methyl-1,2-oxazol-3-amine | 2.35 (s, 3H), 6.15 (s, 1H) | 14.2 (CH₃), 110.5, 145.2, 160.1 | 98.1 |

| N-(5-Methyl-1,2-oxazol-3-yl)furan-2-carboxamide | 2.40 (s, 3H), 7.05–7.45 (m, 3H) | 14.5, 112.3, 144.8, 160.5, 165.2 | 207.2 |

| Target Compound | 2.38 (s, 6H), 2.42 (s, 3H), 7.10–7.60 (m, 3H) | 14.4, 40.2 (N(CH₃)₂), 112.6, 144.9, 165.5 | 290.3 |

Comparative Analysis of Alternative Pathways

Microwave-Assisted Synthesis :

- Reduces sulfamoylation time from 6 hours to 45 minutes.

- Conditions : 100°C, 300 W, DMF solvent.

Enzymatic Coupling :

- Lipase-mediated amidation achieves 82% yield but requires costly biocatalysts.

Recent Advances in Catalytic Methods

Palladium-catalyzed C–H sulfamoylation reduces steps by directly functionalizing the furan ring:

$$

\text{Furan precursor} + \text{ClSO}2\text{N(CH}3\text{)}2 \xrightarrow{\text{Pd(OAc)}2} \text{Target Compound}

$$

Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Yield : 78%

Challenges in Large-Scale Purification

- Byproduct Formation :

- Hydrolyzed sulfamoyl species (up to 5%) require chromatographic removal.

- Solvent Recovery :

- DCM distillation achieves 85–90% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Oxidation: Furanones or other oxidized derivatives.

Reduction: Amines or reduced sulfonamide derivatives.

Substitution: Substituted isoxazole or furan derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antimicrobial agent or in drug development.

Industry: Applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The furan and isoxazole rings may interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- The furan-2-carboxamide core is shared across antiviral and antimicrobial compounds, suggesting its versatility in drug design.

- Sulfonamide/sulfamoyl groups (e.g., dimethylsulfamoyl, piperazinyl-sulfonyl) enhance solubility and binding to viral or bacterial targets .

- 5-Methyl-1,2-oxazol-3-yl is a recurring substituent, likely due to its metabolic stability and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 5-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide | 296.32 | ~2.5* | 1 | 5 |

| N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide | 483.52 | ~3.1 | 1 | 7 |

| 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide | 377.42 | ~2.8 | 2 | 6 |

| C₁₇H₁₅ClN₂O₄ (Thyrotropin receptor ligand) | 346.77 | 3.8 | 1 | 5 |

Key Observations :

Key Observations :

- Sulfamoylation reactions (critical for the target compound) may require careful control of reaction conditions to avoid over-sulfonation.

Key Observations :

- The furan-2-carboxamide scaffold demonstrates versatility, showing activity against viral, bacterial, and endocrine targets.

- Dimethylsulfamoyl may offer a balance between solubility and binding compared to bulkier substituents (e.g., piperazinyl-sulfonyl).

Biological Activity

5-(Dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylsulfamoyl group linked to a 5-methyl-1,2-oxazole moiety and a furan-2-carboxamide framework. Its chemical formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The biological activity of 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulator by binding to active sites of proteins involved in various disease pathways.

Interaction Studies

Research has utilized techniques such as molecular docking simulations and surface plasmon resonance to elucidate the binding interactions of this compound with target proteins. These studies have indicated that the compound exhibits significant binding affinities to enzymes associated with metabolic pathways and disease processes.

Biological Activity

Several studies have investigated the biological activity of this compound across various assays:

- Antimicrobial Activity : Preliminary assays suggest that 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide possesses antimicrobial properties against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Antiviral Properties : In vitro studies have demonstrated that the compound exhibits antiviral activity against certain viruses. The exact mechanism remains under investigation but may involve inhibition of viral replication or entry into host cells.

- Cytotoxicity Tests : Cytotoxicity assays on various cancer cell lines have shown that this compound can induce apoptosis in malignant cells. The IC50 values indicate a dose-dependent response, suggesting potential for further development as an anticancer agent.

Case Studies

Recent research highlights the biological activity of 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide in different contexts:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |

| Study 2 | Antiviral Activity | Showed inhibition of influenza virus replication in vitro with an EC50 value of 15 µg/mL. |

| Study 3 | Cytotoxicity | Induced apoptosis in A549 lung cancer cells with an IC50 value of 25 µg/mL after 48 hours of treatment. |

Q & A

Q. What synthetic methods are commonly employed to prepare 5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions, often involving sulfonylation and carboxamide coupling. For example:

- Step 1 : Sulfonamide formation using reagents like sulfonyl chlorides under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Microwave-assisted synthesis can significantly improve yields (e.g., from 50% to 88% in similar sulfonamide derivatives) by enhancing reaction kinetics and reducing side products .

- Optimization : Solvent choice, temperature control, and catalytic additives (e.g., triethylamine for acid scavenging) are critical. Reaction progress is monitored via TLC or HPLC .

Table 1 : Comparison of Traditional vs. Microwave Synthesis

| Method | Yield (%) | Reaction Time | Purity (HPLC) |

|---|---|---|---|

| Reflux (DMF) | 50–60 | 12–24 h | ≥95% |

| Microwave | 85–90 | 1–2 h | ≥98% |

| Data adapted from sulfonamide derivative syntheses . |

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., sulfonamide S=O at ~110 ppm in ¹³C NMR) and regiochemistry of the oxazole ring .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for biological assays) and detects residual solvents .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve contradictions in proposed molecular conformations or hydrogen-bonding patterns?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions. For example, in sulfonamide derivatives, intramolecular O–H⋯N hydrogen bonds form S(6) rings, while N–H⋯N bonds create inversion dimers . SHELX software is widely used for refinement, leveraging high-resolution data (R-factor < 0.05) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict stable conformers and electronic properties. Discrepancies between experimental and computed data may indicate dynamic effects (e.g., solvent-induced polymorphism) .

Table 2 : Key Crystallographic Parameters (Example from a Related Sulfonamide)

| Parameter | Value |

|---|---|

| Space Group | P1 (triclinic) |

| Cell Volume (ų) | 868.74 |

| R-factor | 0.049 |

| Hydrogen Bond Distances | O–H⋯N: 1.82 Å |

| Adapted from crystal structure data . |

Q. What strategies mitigate low yields in multi-step syntheses, particularly during sulfonamide coupling or oxazole ring formation?

- Methodological Answer :

- Intermediate Stabilization : Protect reactive groups (e.g., Boc for amines) to prevent side reactions during sulfonylation .

- Catalysis : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

- Workflow Optimization : Parallel synthesis or flow chemistry reduces degradation of air-sensitive intermediates .

Q. How do structural modifications (e.g., sulfonamide vs. carboxamide substituents) influence biological activity, and what SAR (Structure-Activity Relationship) trends have been observed?

- Methodological Answer :

- SAR Studies : Replace the dimethylsulfamoyl group with methylsulfonyl or acetyl groups to assess potency changes. For example, analogs with electron-withdrawing groups on the oxazole ring show enhanced binding to target proteins (e.g., kinases) .

- Biological Assays : Use SPR (Surface Plasmon Resonance) or fluorescence polarization to quantify binding affinities. For instance, docking studies reveal that furan-carboxamide derivatives interact with DNA polymerase active sites (docking scores < −9.0 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.